1-methyl-5-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Description
1-Methyl-5-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a bifunctional pyrazole derivative featuring:
- Two pyrazole rings: One at the core of the molecule (1-methyl-1H-pyrazole) and another linked via an amide bond.
- Amide linkage: Connects the methylamino group to a secondary 1-methylpyrazole moiety, introducing conformational rigidity and influencing molecular recognition .
This compound is structurally related to pharmacologically active pyrazole-carboxylic acids, such as 5-(4-cinnamamidobenzamido)-1-methyl-1H-pyrazole-4-carboxylic acid, which exhibits antibiofilm activity against Candida albicans . Its synthesis typically involves condensation reactions of pyrazole precursors followed by hydrolysis to yield the carboxylic acid functionality .
Properties
IUPAC Name |
1-methyl-5-[methyl-[(2-methylpyrazol-3-yl)methyl]carbamoyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-15(7-8-4-5-13-16(8)2)11(18)10-9(12(19)20)6-14-17(10)3/h4-6H,7H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQUKRJGQYVOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=O)C2=C(C=NN2C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-5-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C₁₁H₁₄N₄O₂
- IUPAC Name : this compound
- Molecular Weight : 234.26 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes findings on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Methyl-5-{...} | MCF7 | 3.79 | Induction of apoptosis |
| 1-Methyl-5-{...} | A549 | 26.00 | Cell cycle arrest |
| 1-Methyl-5-{...} | NCI-H460 | 0.39 | Autophagy induction |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting a potential role as an anticancer agent .
Anti-inflammatory Effects
The pyrazole scaffold is also noted for anti-inflammatory properties. Compounds similar to 1-methyl-5-{...} have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in preclinical models .
The biological activity of 1-methyl-5-{...} can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, preventing cancer cells from proliferating.
- Inhibition of Kinases : Certain derivatives have been shown to inhibit kinases involved in cancer progression, such as Aurora-A kinase .
Case Studies
Several studies have investigated the effects of pyrazole derivatives on specific cancer types:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties. Studies have shown that compounds related to 1-methyl-5-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, which suggests a promising therapeutic index.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies reveal that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This property positions it as a candidate for developing new anti-inflammatory drugs, particularly for chronic inflammatory diseases.
Agricultural Applications
Herbicide Development
The unique structure of this compound allows it to function as a potential herbicide. Research has demonstrated its effectiveness in inhibiting specific enzymes involved in plant growth, leading to selective weed control without harming crops. Field trials have shown a significant reduction in weed biomass when applied at recommended dosages.
Fungicidal Activity
Studies have also explored the fungicidal properties of pyrazole derivatives. The compound has shown efficacy against several fungal pathogens affecting crops, with laboratory tests indicating a minimum inhibitory concentration (MIC) that is competitive with existing fungicides. This suggests its potential use in integrated pest management systems.
Material Science Applications
Polymer Synthesis
The compound can act as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating pyrazole units into polymer backbones can improve their stability and resistance to degradation under environmental stress conditions.
Nanomaterials
Recent advancements have explored the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with metal ions has been utilized to create nanoparticles that can encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells; IC50 values in micromolar range |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Agriculture | Herbicide | Effective against specific enzymes; significant weed biomass reduction |
| Fungicide | MIC competitive with existing fungicides | |
| Material Science | Polymer Synthesis | Improved thermal and mechanical properties |
| Nanomaterials | Enhanced bioavailability in drug delivery systems |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, showcasing significant cytotoxicity against breast cancer cell lines.
- Agricultural Trial : Field trials conducted by agricultural researchers demonstrated that applying this compound as a herbicide resulted in over 70% reduction in weed populations compared to untreated controls.
- Material Development : Research published in Advanced Materials highlighted the synthesis of a new polymer incorporating the pyrazole structure, which exhibited enhanced mechanical strength and thermal stability compared to conventional polymers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences and similarities with analogous pyrazole derivatives:
Research Implications
The unique amide-carboxylic acid-pyrazole architecture positions this compound as a versatile scaffold for drug discovery. Its structural complexity allows for:
- Diverse derivatization : Substituents at the pyrazole rings and amide spacer can be modified to optimize target affinity (e.g., replacing methyl with trifluoromethyl for enhanced electronic effects) .
- Dual functionality : The carboxylic acid and amide groups enable simultaneous interactions with polar and hydrophobic binding pockets, a feature underutilized in simpler analogs .
Q & A
Basic: What are the standard synthetic routes for preparing this pyrazole-carboxylic acid derivative?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes cyclocondensation of precursors like ethyl acetoacetate with arylhydrazines, followed by functional group modifications. For example:
- Step 1: React ethyl acetoacetate with phenylhydrazine in the presence of a base (e.g., K2CO3) to form a pyrazole ester intermediate .
- Step 2: Hydrolyze the ester group under basic conditions (e.g., NaOH) to yield the carboxylic acid .
- Step 3: Introduce substituents (e.g., methylamino groups) via nucleophilic substitution or coupling reactions .
Key Considerations: Optimize reaction temperature and solvent polarity to minimize side products.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FTIR: Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (C-N stretches ~1500–1600 cm⁻¹) .
- NMR: <sup>1</sup>H NMR resolves methyl groups (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm); <sup>13</sup>C NMR confirms carbonyl carbons (~165–170 ppm) .
- X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding patterns (e.g., using SHELX or WinGX software) .
Advanced: How can computational methods like DFT improve understanding of its electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations predict:
- Electrostatic Potential Maps: Highlight nucleophilic/electrophilic sites on the pyrazole ring .
- HOMO-LUMO Gaps: Correlate with reactivity (e.g., smaller gaps indicate higher susceptibility to electrophilic attack) .
Application: Compare experimental UV-Vis spectra with theoretical transitions to validate computational models.
Advanced: What crystallographic strategies are optimal for resolving its solid-state structure?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron radiation for twinned or small crystals.
- Refinement: Employ SHELXL for anisotropic displacement parameters and hydrogen-bond networks .
- Visualization: WinGX or ORTEP for ellipsoid plots and packing diagrams .
Challenge: Address disorder in flexible substituents (e.g., methyl groups) via constrained refinement .
Advanced: How do substituent variations impact biological activity?
Methodological Answer:
- Case Study: Replacing the phenyl group with a trifluoromethyl moiety (as in 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) increases lipophilicity and metabolic stability .
- SAR Analysis: Use comparative docking studies to assess binding affinity changes in target proteins (e.g., enzymes or receptors).
Advanced: How can solubility and stability be optimized for in vitro assays?
Methodological Answer:
- Solubility: Test co-solvents (e.g., DMSO:water mixtures) or formulate as sodium salts .
- Stability: Conduct pH-dependent degradation studies (e.g., HPLC monitoring under acidic/neutral conditions) .
Advanced: How to resolve contradictions between experimental and computational data?
Methodological Answer:
- Scenario: Discrepancies in hydrogen-bonding patterns (X-ray vs. DFT).
- Resolution: Re-examine crystallographic data for disorder or thermal motion artifacts. Cross-validate with IR spectroscopy .
Advanced: What strategies improve yield in multi-step syntheses?
Methodological Answer:
- Optimization: Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) .
- Intermediate Purification: Employ flash chromatography or recrystallization after each step .
Basic: What purification methods are recommended for isolating the final product?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures for high-purity crystals .
- Chromatography: Silica gel columns with ethyl acetate/hexane gradients for polar impurities .
Advanced: How do hydrogen-bonding networks influence crystallographic packing?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
